molecular formula C25H27F3N6OS B10944124 N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide

N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide

Cat. No.: B10944124
M. Wt: 516.6 g/mol
InChI Key: AGUBKZSRNPFQBR-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by its unique structure, which includes multiple aromatic rings, a trifluoromethyl group, and a pyrazolopyrimidine core

Properties

Molecular Formula

C25H27F3N6OS

Molecular Weight

516.6 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-[[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]thiourea

InChI

InChI=1S/C25H27F3N6OS/c1-13-5-8-18(16(4)9-13)30-24(36)32-31-23(35)20-12-22-29-19(17-7-6-14(2)15(3)10-17)11-21(25(26,27)28)34(22)33-20/h5-10,12,19,21,29H,11H2,1-4H3,(H,31,35)(H2,30,32,36)

InChI Key

AGUBKZSRNPFQBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)C)C)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the trifluoromethyl group and the aromatic rings. The final step usually involves the formation of the hydrazinecarbothioamide moiety under specific reaction conditions, such as the use of hydrazine hydrate and carbon disulfide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and the pyrazolopyrimidine core are likely to play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinecarbothioamides and pyrazolopyrimidine derivatives. Examples include:

  • N-(2,4-DIMETHYLPHENYL)-2-{[5-(3,4-DIMETHYLPHENYL)-7-(METHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
  • N-(2,4-DIMETHYLPHENYL)-2-{[5-(3,4-DIMETHYLPHENYL)-7-(ETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

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